

Application Note: Quantitative Analysis of Furfuryl Tetrahydropyranyladenine

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Compound of Interest

Compound Name: Furfuryl tetrahydropyranyladenine

Cat. No.: B184445

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Introduction

Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones that play a crucial role in the regulation of cell division, growth, and differentiation.^{[1][2][3]} Like other N6-substituted adenine derivatives such as kinetin and zeatin, it is of significant interest in agricultural and pharmaceutical research for its potential applications in promoting cell growth and delaying senescence.^{[1][2]} Accurate and sensitive quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This document provides detailed analytical methods for the quantitative determination of **Furfuryl tetrahydropyranyladenine** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary methods are presented for the quantification of **Furfuryl tetrahydropyranyladenine**: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for trace-level detection. The methodologies are adapted from established protocols for structurally similar cytokinins, such as kinetin.^{[4][5]}
^[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of **Furfuryl tetrahydropyranyladenine** in formulations and bulk materials where concentrations are relatively high.

Experimental Protocol: HPLC-UV

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.
 - C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Reagents and Materials:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade, filtered and deionized)
 - Acetic acid (glacial, analytical grade)
 - **Furfuryl tetrahydropyranyladenine** reference standard
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Acetic acid in Water
 - Mobile Phase B: Acetonitrile
 - Gradient Elution:

Time (min)	% Mobile Phase B
0	10
20	90
25	90
25.1	10

| 30 | 10 |

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 269 nm
- Standard and Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **Furfuryl tetrahydropyranyl**adenine reference standard in 10 mL of methanol.
 - Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
 - Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Performance (Representative Data)

Parameter	Result
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Precision (%RSD)	< 2%
Accuracy/Recovery (%)	98 - 102%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it suitable for quantifying **Furfuryl tetrahydropyranyladenine** in complex biological matrices such as plasma, tissue extracts, or plant samples.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Experimental Protocol: LC-MS/MS

- Instrumentation:
 - LC-MS/MS system consisting of a binary pump UPLC/HPLC, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Reagents and Materials:
 - Acetonitrile (LC-MS grade)
 - Methanol (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
 - **Furfuryl tetrahydropyranyladenine** reference standard

- Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass)
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient Elution:

Time (min)	% Mobile Phase B
0	5
8	95
10	95
10.1	5

| 12 | 5 |

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Mode: Multiple Reaction Monitoring (MRM)
 - Precursor Ion $[M+H]^+$: To be determined by direct infusion of a standard solution.
 - Product Ions: To be determined by fragmentation of the precursor ion.

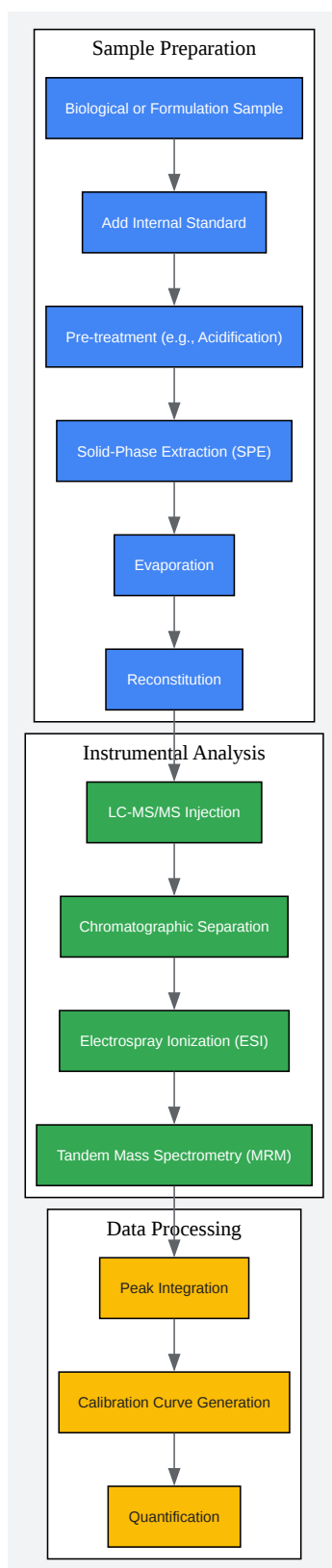
- Collision Energy and other MS parameters: Optimize for the specific instrument and compound.
- Sample Preparation (Solid-Phase Extraction - SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load 1 mL of the pre-treated sample (e.g., plasma with internal standard, diluted and acidified).
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analyte with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation: LC-MS/MS Method Performance (Representative Data)

Parameter	Result
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.01 ng/mL
Limit of Quantification (LOQ)	0.05 ng/mL
Precision (%RSD)	< 10%
Accuracy/Recovery (%)	90 - 110%

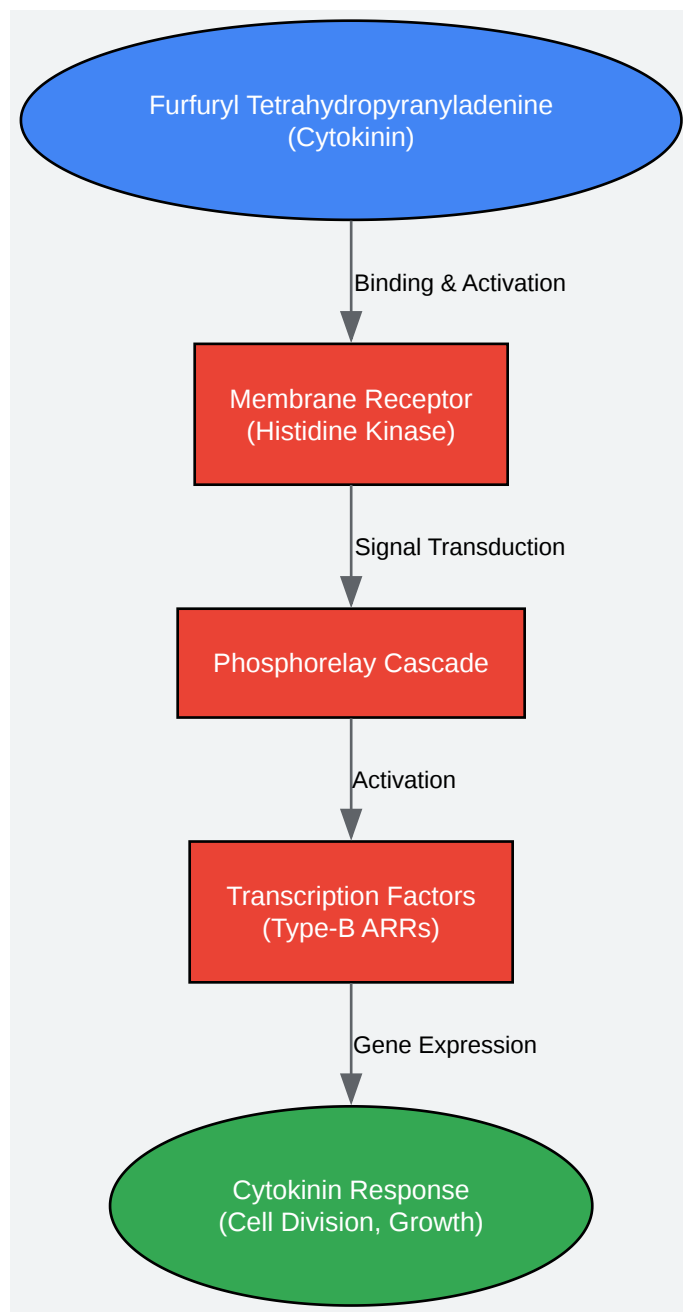
Visualizations

Diagrams of Workflows and Pathways



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Caption: Experimental workflow for LC-MS/MS analysis.



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Caption: Generalized cytokinin signaling pathway.

Discussion

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, expected concentration of the analyte, and the need for high throughput. The HPLC-UV method is cost-effective and suitable for quality control

applications. For bioanalytical studies or trace analysis, the LC-MS/MS method is indispensable due to its superior sensitivity and selectivity, which allows for accurate quantification in complex matrices.[4][8]

Sample preparation is a critical step, especially for the LC-MS/MS method. Solid-phase extraction is highly effective for cleaning up biological samples and concentrating the analyte, thereby improving method performance.[5][6] It is also important to consider the stability of **Furfuryl tetrahydropyranyladenine** during sample collection, storage, and analysis. Studies on related furfuryl compounds suggest potential for degradation under certain conditions, such as extreme pH or high temperatures.[9][10][11] Therefore, stability tests should be incorporated into the method validation process.

Conclusion

This application note provides comprehensive protocols for the quantification of **Furfuryl tetrahydropyranyladenine** using HPLC-UV and LC-MS/MS. These methods are robust, reliable, and can be adapted to various research and development needs. The provided workflows and data tables serve as a guide for establishing and validating these analytical techniques in your laboratory.

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